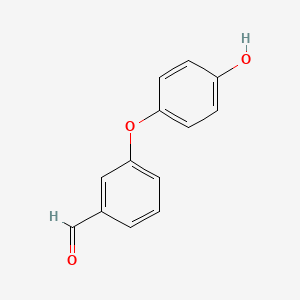

3-(4-Hydroxy-phenoxy)-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPATEBLUYEEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024816 | |

| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82186-80-9 | |

| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 3-(4-hydroxy-phenoxy)-benzaldehyde, a key intermediate in various chemical and pharmaceutical applications. The document outlines two core synthetic strategies: the Ullmann Condensation and a modified Williamson Ether Synthesis. Each route is presented with detailed experimental protocols, quantitative data, and process diagrams to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a diaryl ether containing both a reactive aldehyde and a phenolic hydroxyl group. The synthesis of such unsymmetrical diaryl ethers requires careful selection of reaction conditions to ensure high yields and prevent unwanted side reactions. The two most prominent and reliable methods for constructing the core C-O-C diaryl ether bond are the copper-catalyzed Ullmann condensation and the nucleophilic aromatic substitution-based Williamson ether synthesis. This guide explores detailed, practical methodologies for both approaches.

Route 1: Ullmann Condensation

The Ullmann condensation is a robust and widely used method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[1] For the synthesis of this compound, this route typically involves the reaction between 3-bromobenzaldehyde and hydroquinone. The phenolic hydroxyl group of hydroquinone is more acidic and reactive than the alternative, 3-hydroxybenzaldehyde, making this the preferred direction for the coupling.

Experimental Protocol

Reaction: 3-Bromobenzaldehyde + Hydroquinone → this compound

-

Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.1 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent (approx. 5 mL per gram of 3-bromobenzaldehyde).

-

Reactant Addition: Add 3-bromobenzaldehyde (1.0 equivalent) to the mixture.[2][3][4]

-

Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with 1M hydrochloric acid (HCl) to neutralize any remaining base and remove basic impurities.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Logical Workflow for Ullmann Condensation

Caption: Workflow for the Ullmann Condensation synthesis route.

Route 2: Williamson Ether Synthesis with Acetal Protection

The Williamson ether synthesis provides an alternative pathway, proceeding via an Sₙ2 or SₙAr mechanism.[5][6][7] A direct reaction between the sodium salt of 3-hydroxybenzaldehyde and a 4-halophenol is problematic due to the reactivity of the aldehyde. Therefore, a protection-deprotection strategy is necessary. The aldehyde group is first protected as a diethyl acetal. The subsequent ether synthesis is followed by acidic hydrolysis to regenerate the aldehyde, yielding the final product.

Experimental Protocol

Step 1: Protection of 3-Hydroxybenzaldehyde

-

Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in absolute ethanol.

-

Reagent Addition: Add triethyl orthoformate (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-(diethoxymethyl)phenol. This is often used in the next step without further purification.

Step 2: Ether Synthesis

-

Base Reaction: In a dry three-necked flask under a nitrogen atmosphere, dissolve the 3-(diethoxymethyl)phenol from Step 1 in dry dimethyl sulfoxide (DMSO). Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Coupling Reaction: Add 1-bromo-4-(tert-butoxy)benzene (1.0 equivalent) to the reaction mixture.

-

Heating: Heat the mixture to 80-90°C and stir for 8-12 hours.

-

Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection

-

Hydrolysis: Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and 2M aqueous HCl.

-

Reaction: Stir the solution at room temperature for 2-4 hours until TLC indicates the complete removal of both the acetal and tert-butyl protecting groups.

-

Work-up: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Synthetic Pathway for Protected Williamson Ether Synthesis

Caption: Multi-step Williamson Ether Synthesis with protecting groups.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic routes. Yields are estimates based on analogous reactions reported in the literature and may vary based on experimental conditions and scale.

| Parameter | Route 1: Ullmann Condensation | Route 2: Williamson Ether Synthesis (3 Steps) |

| Starting Materials | 3-Bromobenzaldehyde, Hydroquinone | 3-Hydroxybenzaldehyde, 1-Bromo-4-(tert-butoxy)benzene |

| Key Reagents | CuI (catalyst), K₂CO₃ (base) | NaH (base), p-TsOH (catalyst), HCl (deprotection) |

| Solvent(s) | DMF | Ethanol, DMSO, THF |

| Reaction Temperature | 120-140°C | 25°C (Protection), 80-90°C (Ether Synthesis), 25°C (Deprotection) |

| Typical Reaction Time | 12-24 hours | 14-22 hours (Total) |

| Overall Estimated Yield | 65-80% | 50-65% |

| Number of Steps | 1 | 3 |

| Purification Method | Column Chromatography | Column Chromatography |

Conclusion

Both the Ullmann Condensation and the Williamson Ether Synthesis are viable and effective methods for the preparation of this compound.

-

The Ullmann Condensation offers a more direct, one-step approach and generally provides higher yields. However, it requires higher reaction temperatures and the use of a copper catalyst, which must be thoroughly removed from the final product.

-

The Williamson Ether Synthesis operates under milder temperature conditions but necessitates a multi-step process involving protection and deprotection of the reactive aldehyde group, which can lower the overall yield.

The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, equipment, desired purity, and scalability of the process. The protocols and data provided in this guide serve as a comprehensive starting point for the successful synthesis of this valuable chemical intermediate.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 3. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 4. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 3-(4-Hydroxy-phenoxy)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(4-Hydroxy-phenoxy)-benzaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related analogues to provide a predictive context for its behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering a structured compilation of theoretical properties, potential synthetic routes, and prospective biological activities.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzaldehyde moiety linked to a hydroxyphenoxy group via an ether bond at the meta position.

-

IUPAC Name: 3-(4-hydroxyphenoxy)benzaldehyde[1]

-

CAS Number: 82186-80-9[1]

-

Molecular Formula: C₁₃H₁₀O₃[1]

-

SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O[1]

-

InChI Key: HNPATEBLUYEEEV-UHFFFAOYSA-N[1]

Physicochemical Properties

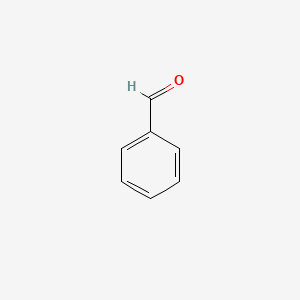

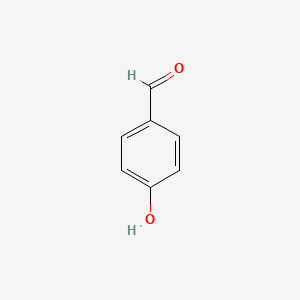

| Property | This compound (Computed) | 3-Hydroxybenzaldehyde (Experimental) | 4-Hydroxybenzaldehyde (Experimental) |

| Molecular Weight | 214.22 g/mol [1] | 122.12 g/mol | 122.12 g/mol [2] |

| Melting Point | Not Available | 108 °C[3] | 112-116 °C[4][5] |

| Boiling Point | Not Available | 240 °C[3] | 191 °C at 50 mmHg[4] |

| Water Solubility | Not Available | Soluble | 13.8 g/L at 30 °C[4] |

| XLogP3 | 3.0[1] | 1.29 | 1.35[2] |

| Hydrogen Bond Donor Count | 1[1] | 1 | 1[2] |

| Hydrogen Bond Acceptor Count | 3[1] | 2 | 2[2] |

| Rotatable Bond Count | 3[1] | 1 | 1[2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly employed method for the formation of diaryl ethers is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.

Proposed Synthetic Pathway: Ullmann Condensation

A potential synthetic route to this compound is the Ullmann condensation between 3-formylphenyl halide (e.g., 3-bromobenzaldehyde) and hydroquinone (1,4-dihydroxybenzene) in the presence of a copper catalyst and a base.

A proposed synthetic workflow for this compound.

General Experimental Protocol for Ullmann Condensation

-

Reaction Setup: A mixture of 3-bromobenzaldehyde, an excess of hydroquinone, a catalytic amount of copper(I) iodide, and a base such as potassium carbonate are combined in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or pyridine.

-

Reaction Execution: The reaction mixture is heated to an elevated temperature (typically 120-200 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours to days. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Techniques

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the aldehyde proton, the aromatic protons with their characteristic splitting patterns, and the correct number of carbon atoms in their respective chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, including the carbonyl (C=O) stretch of the aldehyde (typically around 1700 cm⁻¹), the C-O-C stretch of the ether linkage, and the O-H stretch of the phenolic hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of its parent structures, benzaldehyde and phenol derivatives, suggest potential areas for investigation. Notably, related hydroxybenzaldehydes have been shown to interact with the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and has been implicated in cancer.

Sonic Hedgehog (Shh) Signaling Pathway

Studies on 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have demonstrated their ability to modulate the Shh signaling pathway in astrocytes. This suggests that this compound could potentially exhibit similar activity. The canonical Shh pathway is initiated by the binding of the Shh ligand to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) protein. SMO then transduces the signal, leading to the activation of the Gli family of transcription factors, which regulate the expression of target genes.

Simplified diagram of the Sonic Hedgehog (Shh) signaling pathway.

Conclusion

This compound is a molecule of interest with a chemical structure that suggests potential applications in medicinal chemistry and materials science. While experimental data on this specific compound is scarce, this guide provides a foundational understanding based on its computed properties and the known characteristics of its chemical analogues. The proposed synthetic route via Ullmann condensation offers a viable method for its preparation, which would enable further experimental investigation into its physicochemical properties and biological activities. The potential interaction with the Sonic Hedgehog signaling pathway, based on data from related hydroxybenzaldehydes, presents an intriguing avenue for future research, particularly in the context of drug development. Further empirical studies are necessary to fully elucidate the chemical and biological profile of this compound.

References

- 1. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-hydroxybenzaldehyde, 100-83-4 [thegoodscentscompany.com]

- 4. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]

- 5. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of 3-(4-Hydroxyphenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-hydroxyphenoxy)benzaldehyde. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

-

IUPAC Name: 3-(4-hydroxyphenoxy)benzaldehyde

-

Molecular Formula: C₁₃H₁₀O₃[1]

-

Molecular Weight: 214.22 g/mol [1]

-

CAS Number: 82186-80-9[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(4-hydroxyphenoxy)benzaldehyde. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | Aldehydic proton (-CHO) |

| ~7.50 - 7.60 | m | 2H | Aromatic protons (positions 2, 6 of the benzaldehyde ring) |

| ~7.30 - 7.40 | t | 1H | Aromatic proton (position 5 of the benzaldehyde ring) |

| ~7.10 - 7.20 | m | 1H | Aromatic proton (position 4 of the benzaldehyde ring) |

| ~6.90 - 7.00 | d | 2H | Aromatic protons (positions 2', 6' of the phenoxy ring) |

| ~6.80 - 6.90 | d | 2H | Aromatic protons (positions 3', 5' of the phenoxy ring) |

| ~5.0 - 6.0 | br s | 1H | Phenolic proton (-OH) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~160 | Aromatic carbon (C-O, ether linkage on benzaldehyde ring) |

| ~155 | Aromatic carbon (C-O, hydroxyl group on phenoxy ring) |

| ~150 | Aromatic carbon (C-O, ether linkage on phenoxy ring) |

| ~138 | Aromatic carbon (C-CHO) |

| ~130 | Aromatic carbon (CH) |

| ~125 | Aromatic carbon (CH) |

| ~122 | Aromatic carbon (CH) |

| ~120 | Aromatic carbon (CH) |

| ~118 | Aromatic carbon (CH) |

| ~116 | Aromatic carbon (CH) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (phenolic hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2850 - 2750 | Medium, Sharp | C-H stretch (aldehydic) |

| 1700 - 1680 | Strong, Sharp | C=O stretch (aromatic aldehyde) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic rings) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1150 - 1100 | Medium | In-plane O-H bend |

| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

| 800 - 750 | Strong | C-H out-of-plane bend (meta-disubstituted ring) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular ion) |

| 213 | [M-H]⁺ |

| 185 | [M-CHO]⁺ |

| 121 | [M-C₆H₅O]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-(4-hydroxyphenoxy)benzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Employ an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

ESI: The sample solution is infused into the ESI source where it is nebulized and ionized.

-

EI: The sample is vaporized and then bombarded with a high-energy electron beam.

-

The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 3-(4-Hydroxy-phenoxy)-benzaldehyde and Related Compounds

Introduction

3-(4-Hydroxy-phenoxy)-benzaldehyde is an aromatic aldehyde with a molecular formula of C13H10O3.[1] While specific research on the mechanism of action of this particular compound is limited in publicly available literature, its structural motifs—a benzaldehyde core, a phenoxy linkage, and a hydroxyl group—are present in a wide range of biologically active molecules. This guide aims to provide an in-depth technical overview of the potential mechanisms of action of this compound by examining the well-documented activities of structurally related benzaldehyde, hydroxybenzaldehyde, and phenoxybenzaldehyde derivatives. The insights from these related compounds suggest potential therapeutic applications in oncology, infectious diseases, and conditions related to oxidative stress and enzymatic dysregulation. This document is intended for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Section 1: Anticancer Mechanisms of Benzaldehyde Derivatives

Benzaldehyde and its derivatives have been investigated for their anticancer properties. The proposed mechanisms are multifaceted, primarily revolving around the modulation of key signaling pathways that control cell proliferation, survival, and plasticity.

Targeting the 14-3-3ζ Signaling Hub

A significant mechanism of action for benzaldehyde in cancer is its ability to disrupt the interaction between the 14-3-3ζ protein and its client proteins.[2] 14-3-3ζ is a member of a highly conserved family of proteins that regulate numerous cellular processes, and its overexpression is linked to poor prognosis and chemoresistance in various cancers.[3]

Benzaldehyde has been shown to inhibit the interaction of 14-3-3ζ with the Ser28-phosphorylated form of histone H3 (H3S28ph).[2] This interaction is crucial for treatment resistance and the transcriptional regulation of genes associated with epithelial-mesenchymal transition (EMT) and stemness, such as E2F2, SRSF1, and ID1.[2] By inhibiting this interaction, benzaldehyde can suppress the plasticity of tumor cells, thereby reducing their metastatic potential and overcoming resistance to therapies like osimertinib and radiation.[2][4]

Furthermore, benzaldehyde's regulation of 14-3-3 family proteins leads to the inhibition of several major signaling pathways often activated in cancer, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[5] Overexpression of 14-3-3ζ has been shown to activate the PI3K/Akt pathway by binding to the p85 regulatory subunit of PI3K, promoting cell survival and apoptosis resistance.[6][7]

Cytotoxicity Data

While specific data for this compound is not available, studies on other benzaldehyde derivatives show varying levels of cytotoxicity against cancer cell lines. For example, benzyloxybenzaldehyde derivatives have demonstrated cytotoxic and anti-proliferative properties in human leukemia (HL-60) cells.[8]

| Compound/Derivative | Cell Line | Activity | IC50 / Concentration | Citation |

| Benzaldehyde formulation | Lung adenocarcinoma (COR-L105) | Decreased viability | Significant at 10-2 to 10-5 dilutions | [9] |

| Benzaldehyde formulation | Prostate cancer (DU-145) | Decreased viability | Significant at 10-2 to 10-5 dilutions | [9] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Human leukemia (HL-60) | Cytotoxic & Anti-proliferative | Not specified | [8] |

Section 2: Antimicrobial Mechanisms of Hydroxybenzaldehyde Derivatives

The presence of a hydroxyl group on the benzaldehyde scaffold is often associated with antimicrobial activity. The number and position of these hydroxyl groups can significantly influence the potency and spectrum of this activity.

Disruption of Cell Membrane Integrity

A primary mechanism for the antibacterial action of hydroxybenzaldehydes is the disruption of the bacterial cell membrane.[10] These phenolic compounds can interact with the cell surface, leading to the disintegration of the membrane and the subsequent leakage of intracellular components, which ultimately results in cell death.[10] For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to target the cell membrane of Staphylococcus aureus, leading to the release of intracellular proteins and nucleic acids.[11]

Inhibition of Biofilm Formation

Some derivatives, such as 3,5-diprenyl-4-hydroxybenzaldehyde, have demonstrated the ability to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria.[12]

Antimicrobial Activity Data

The antimicrobial efficacy of various hydroxybenzaldehyde derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against different microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Citation |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [11] |

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus | 500 (MIC50) | [13] |

| 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus | 500 (MIC50) | [13] |

| Benzaldehyde | Bacillus anthracis | ~850 | [14] |

| Benzaldehyde | Pantoea conspicua | ~1060 | [14] |

| Benzaldehyde | Citrobacter youngae | ~1060 | [14] |

digraph "Antimicrobial_Screening_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, size="7.6,7.6", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start: Synthesized\nBenzaldehyde Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mic_determination [label="Determine Minimum Inhibitory\nConcentration (MIC)\n(e.g., Broth Microdilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; active_compounds [label="Identify Active Compounds\n(Low MIC)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism_studies [label="Mechanism of Action Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; membrane_permeability [label="Cell Membrane\nPermeability Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; biofilm_inhibition [label="Biofilm\nInhibition Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; synergy_testing [label="Synergy Testing with\nExisting Antibiotics", fillcolor="#FFFFFF", fontcolor="#202124"]; lead_optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mic_determination [color="#5F6368", arrowhead=vee]; mic_determination -> active_compounds [color="#5F6368", arrowhead=vee]; active_compounds -> mechanism_studies [label="Active", color="#5F6368", fontcolor="#202124", arrowhead=vee]; active_compounds -> lead_optimization [label="Inactive", color="#EA4335", fontcolor="#202124", arrowhead=vee]; mechanism_studies -> membrane_permeability [color="#5F6368", arrowhead=vee]; mechanism_studies -> biofilm_inhibition [color="#5F6368", arrowhead=vee]; mechanism_studies -> synergy_testing [color="#5F6368", arrowhead=vee]; membrane_permeability -> lead_optimization [color="#5F6368", arrowhead=vee]; biofilm_inhibition -> lead_optimization [color="#5F6368", arrowhead=vee]; synergy_testing -> lead_optimization [color="#5F6368", arrowhead=vee]; }

Diagram 2. Generalized workflow for antimicrobial screening. Section 3: Enzyme Inhibition by Benzaldehyde Derivatives

The benzaldehyde scaffold is a versatile template for designing enzyme inhibitors. Depending on the substitution pattern, these compounds can target various enzymes involved in different pathological processes.

Tyrosinase Inhibition

Several 4-hydroxybenzaldehyde derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. The aldehyde group and the hydroxyl group are thought to be important for the inhibitory effect. The mechanism can be competitive or non-competitive, with some benzaldehydes proposed to form a Schiff base with a primary amino group in the enzyme.

Compound/Derivative Type of Inhibition IC50 Citation 4-hydroxybenzaldehyde - 1.22 mM Compound 3c (dimethoxyl phosphate derivative of 4-hydroxybenzaldehyde) Non-competitive 0.059 mM 2,4-dihydroxybenzaldehyde Competitive 0.28 mM 3,4-dihydroxybenzaldehyde - 0.81 mM 4-dimethylaminobenzaldehyde Uncompetitive 1.34 mM Complement System Inhibition

The related compound 3-Phenoxybenzaldehyde has been identified as an inhibitor of the classical pathway of the complement system, with an IC50 of 1388 µM. This suggests that the phenoxybenzaldehyde scaffold could be explored for developing modulators of the complement system, which is implicated in various inflammatory and autoimmune diseases.

Section 4: Antioxidant Properties

Phenolic compounds, including hydroxybenzaldehyde derivatives, are known for their antioxidant properties. They can scavenge free radicals, which are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The primary method for evaluating this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant capacity is typically expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50). While specific IC50 values for this compound are not available, related synthetic flavonoid derivatives have shown potent antioxidant activity in DPPH assays.

Section 5: Detailed Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. 1. Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL). 2. Preparation of Microtiter Plates: In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton Broth) to each well. Perform serial two-fold dilutions of the test compound across the wells, leaving a positive control well (no compound) and a negative control well (no bacteria).3. Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 108 CFU/mL). 4. Inoculation: Inoculate each well (except the negative control) with the bacterial suspension.5. Incubation: Incubate the plates at 37°C for16-20 hours. 6. Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound. 1. Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.2. Sample Preparation: Prepare various concentrations of the test compound in the same solvent. A known antioxidant like ascorbic acid or Trolox is used as a positive control. 3. Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. A control reaction contains only the DPPH solution and the solvent.4. Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes). 5. Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. 6. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.

Mushroom Tyrosinase Inhibition Assay

This protocol is used to screen for inhibitors of the tyrosinase enzyme. 1. Reagent Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH 6.8), a solution of mushroom tyrosinase (e.g., 30 U/mL), and a substrate solution (e.g., L-DOPA, 20 mM). 2. Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) at various concentrations. Kojic acid is often used as a positive control. 3. Reaction Mixture: In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and the test compound solution. Pre-incubate for a short period (e.g., 1 minute). 4. Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA substrate to the wells.5. Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475-492 nm over time using a microplate reader. 6. Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. The benzaldehyde scaffold is a known pharmacophore for anticancer agents that can modulate critical signaling pathways such as the 14-3-3ζ network. The presence of a hydroxyl group suggests potential for antimicrobial and antioxidant activities, likely through mechanisms involving cell membrane disruption and free radical scavenging. Furthermore, the overall structure indicates a possibility for enzyme inhibition, as seen with tyrosinase and complement system inhibitors.

Future research should focus on validating these predicted activities forthis compound through a systematic screening approach. Elucidating its specific molecular targets and pathways will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective derivatives. The experimental protocols detailed inthis guide provide a roadmap for such investigations.

References

- 1. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14-3-3ζ as a prognostic marker and therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 5. researchgate.net [researchgate.net]

- 6. Overexpression of 14-3-3ζ in cancer cells activates PI3K via binding the p85 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. rgcc-international.com [rgcc-international.com]

- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

Screening 3-(4-Hydroxy-phenoxy)-benzaldehyde for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various studies have indicated that derivatives of benzaldehyde possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structural motif of 3-(4-Hydroxy-phenoxy)-benzaldehyde, featuring a biphenyl ether linkage, presents a promising scaffold for novel therapeutic agents. This technical guide outlines a comprehensive strategy for the initial biological activity screening of this compound. It provides detailed experimental protocols for assessing its antioxidant, anticancer, and antimicrobial potential, along with templates for data presentation and visualizations of relevant biological pathways and workflows to facilitate further research and development.

Introduction

The search for novel bioactive molecules is a cornerstone of drug discovery. Benzaldehyde derivatives have been identified as privileged structures, exhibiting a wide range of pharmacological effects.[1][2] The core structure of this compound combines a benzaldehyde moiety with a hydroxyphenoxy group, suggesting the potential for multiple biological interactions. The phenolic hydroxyl group is a well-known feature of many antioxidant compounds, while the benzaldehyde component has been associated with various bioactivities.[2] Therefore, a systematic screening of this compound's biological effects is warranted. This guide details the methodologies for a primary in vitro screening cascade to evaluate its antioxidant, cytotoxic (anticancer), and antimicrobial activities.

Proposed Biological Activity Screening Workflow

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the initial biological screening of this compound.

Caption: Proposed workflow for the biological activity screening of this compound.

Experimental Protocols

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[3]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4][5]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[3][4]

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations for testing. Ascorbic acid or Trolox can be used as a positive control.[3][6]

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3][5]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:[7]

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[8] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured, which is directly proportional to the number of living cells.[10]

Experimental Protocol:

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock solution) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Calculation of Cell Viability: The percentage of cell viability can be calculated as follows:[13]

% Cell Viability = (Absorbancetreated / Absorbancecontrol) x 100

-

IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[14][15]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[16]

Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[17][18]

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[14]

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[15][19]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of this compound into the wells. A suitable solvent (e.g., DMSO) should be used as a negative control, and a standard antibiotic (e.g., ampicillin, fluconazole) as a positive control.[16]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[16]

-

Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC can be determined by broth microdilution or agar dilution methods, which involve testing a range of concentrations of the compound to find the lowest concentration that inhibits visible growth of the microorganism.[17][20]

Data Presentation

Quantitative data from the screening assays should be summarized in tables for clear comparison and analysis.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | % DPPH Scavenging Activity |

| Conc. 1 | |

| Conc. 2 | |

| Conc. 3 | |

| Conc. 4 | |

| IC50 (µg/mL) | |

| Ascorbic Acid (Positive Control) |

Table 2: Anticancer Activity of this compound against [Cell Line Name]

| Concentration (µM) | % Cell Viability |

| Conc. 1 | |

| Conc. 2 | |

| Conc. 3 | |

| Conc. 4 | |

| IC50 (µM) | |

| Doxorubicin (Positive Control) |

Table 3: Antimicrobial Activity of this compound

| Test Microorganism | Zone of Inhibition (mm) at [Conc.] | MIC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans | ||

| Positive Control | ||

| Negative Control |

Signaling Pathways and Mechanisms

Understanding the potential mechanisms of action is crucial for further drug development. The following diagrams illustrate simplified signaling pathways that may be relevant to the observed biological activities.

Caption: Simplified mechanism of DPPH radical scavenging by a phenolic antioxidant.

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.

Conclusion

This technical guide provides a foundational framework for the initial biological activity screening of this compound. The detailed protocols for antioxidant, anticancer, and antimicrobial assays, along with the structured approach to data presentation and visualization of relevant pathways, offer a comprehensive resource for researchers. The findings from this screening will be instrumental in determining the therapeutic potential of this compound and guiding future studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing.

References

- 1. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. marinebiology.pt [marinebiology.pt]

- 6. zen-bio.com [zen-bio.com]

- 7. mdpi.com [mdpi.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijcrt.org [ijcrt.org]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. botanyjournals.com [botanyjournals.com]

- 17. Assessment of antimicrobial activity [protocols.io]

- 18. actascientific.com [actascientific.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Hydroxy-phenoxy)-benzaldehyde Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

3-(4-Hydroxy-phenoxy)-benzaldehyde and its derivatives represent a class of organic compounds characterized by a diaryl ether linkage, a structural motif present in numerous biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Chemical Synthesis

The core structure of this compound derivatives is the diaryl ether bond. Several synthetic methodologies can be employed for the construction of this key linkage, with the most common being the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. In the context of synthesizing this compound, this would involve the coupling of a 3-formylphenyl halide with hydroquinone.

General Experimental Protocol for Ullmann Condensation:

-

Reactant Preparation: A mixture of the aryl halide (e.g., 3-bromobenzaldehyde), a phenol (e.g., hydroquinone), a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate or cesium carbonate), and a ligand (e.g., 1,10-phenanthroline) is prepared in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: The reaction mixture is heated to an elevated temperature, typically in the range of 120-180 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.

Figure 1: General workflow for Ullmann condensation.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a more modern and often more efficient method for the formation of C-O bonds. This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.

General Experimental Protocol for Buchwald-Hartwig C-O Coupling:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or DavePhos) are added to a reaction vessel.

-

Reactant Addition: The aryl halide (e.g., 3-bromobenzaldehyde), the phenol (e.g., hydroquinone), and a base (e.g., cesium carbonate or potassium phosphate) are added to the reaction vessel, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the pure diaryl ether.

Figure 2: General workflow for Buchwald-Hartwig C-O coupling.

Biological Activities and Quantitative Data

Derivatives of benzaldehyde have been reported to exhibit a wide range of biological activities, including tyrosinase inhibition, anti-inflammatory, and anticancer effects. While specific quantitative data for this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Benzaldehyde and its derivatives are known to inhibit tyrosinase. For instance, 4-hydroxybenzaldehyde has been reported to have an IC50 value of 1.22 mM against mushroom tyrosinase.[1] The inhibitory potency can be significantly influenced by the substitution pattern on the benzaldehyde ring.

| Compound | Target | IC50 Value | Reference |

| 4-Hydroxybenzaldehyde | Mushroom Tyrosinase | 1.22 mM | [1] |

| 3-Phenoxybenzaldehyde | Complement (Classical Pathway) | 1388 µM | [2] |

Anti-inflammatory Activity

Several benzaldehyde derivatives have demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For example, some benzaldehydes isolated from fungal sources have been shown to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been investigated, with some compounds showing inhibitory effects on cancer cell growth. The proposed mechanisms of action include the induction of apoptosis and the inhibition of protein-protein interactions crucial for cancer cell survival and proliferation. Benzaldehyde has been reported to suppress cancer by targeting the interaction of 14-3-3ζ with histone H3S28ph.[4][5]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are likely mediated through the modulation of various cellular signaling pathways.

Inhibition of 14-3-3ζ Protein-Protein Interactions

The 14-3-3 protein family, particularly the ζ isoform, is overexpressed in many cancers and acts as a signaling hub. Benzaldehyde has been shown to inhibit the interaction between 14-3-3ζ and its client proteins, which are involved in cell cycle regulation, apoptosis, and signal transduction.[4][5] This disruption of critical protein-protein interactions represents a promising strategy for cancer therapy.

Figure 3: Inhibition of 14-3-3ζ protein-protein interactions.

Modulation of MAPK and NF-κB Signaling Pathways

The MAPK and NF-κB signaling pathways are central to the inflammatory response. Some benzaldehyde derivatives have been found to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as ERK, JNK, and p38 MAPKs, and by preventing the nuclear translocation of NF-κB.[3][6]

Figure 4: Modulation of MAPK and NF-κB signaling pathways.

Experimental Protocols for Biological Assays

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the tyrosinase enzyme.

-

Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer. Prepare a solution of the substrate (e.g., L-DOPA) in the same buffer. Prepare various concentrations of the test compound.

-

Assay Procedure: In a 96-well plate, add the tyrosinase solution and the test compound at different concentrations. Incubate for a short period. Initiate the reaction by adding the substrate solution.

-

Data Acquisition: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm for dopachrome formation) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Figure 5: Workflow for a tyrosinase inhibition assay.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for a specified time, followed by stimulation with LPS.

-

Griess Assay: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm, which is proportional to the amount of nitrite (a stable product of NO).

-

Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.

Figure 6: Workflow for a nitric oxide production assay.

This compound derivatives and their analogs are a promising class of compounds with potential applications in the fields of cosmetics, inflammation, and oncology. The synthetic accessibility of the diaryl ether core, coupled with the diverse biological activities exhibited by benzaldehyde derivatives, makes this scaffold an attractive starting point for the design and development of novel therapeutic agents. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action in relevant disease models. This technical guide provides a foundational resource to aid in these future research endeavors.

References

- 1. Compound 3-Phenoxybenzaldehyde - Chemdiv [chemdiv.com]

- 2. 3-Phenoxybenzaldehyde | Complement System | TargetMol [targetmol.com]

- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Hydroxy-phenoxy)-benzaldehyde: Evaluating Potential Therapeutic Targets

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

3-(4-Hydroxy-phenoxy)-benzaldehyde is a synthetic aromatic aldehyde with a chemical structure that suggests potential for biological activity. As a member of the benzaldehyde and polyphenol families, it possesses functionalities that are often associated with therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound and to extrapolate its potential therapeutic targets based on the activities of structurally related compounds. Due to a notable scarcity of dedicated research on this specific molecule, this paper will draw parallels from studies on analogous structures to propose putative mechanisms and targets, thereby highlighting areas ripe for future investigation.

Introduction

Benzaldehyde derivatives are a class of organic compounds characterized by a benzene ring substituted with a formyl group. They are widely recognized for their diverse pharmacological activities. The addition of a hydroxyphenoxy moiety to the benzaldehyde core, as seen in this compound, introduces structural motifs common in polyphenolic compounds known for their health benefits. This unique combination suggests that this compound could interact with various biological pathways implicated in human diseases. However, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. This guide, therefore, serves as a foundational document to stimulate and direct future research efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | PubChem |

| Molecular Weight | 214.22 g/mol | PubChem |

| IUPAC Name | 3-(4-hydroxyphenoxy)benzaldehyde | PubChem |

| CAS Number | 82186-80-9 | PubChem |

| Appearance | Not Specified | - |

| Solubility | Not Specified | - |

| Melting Point | Not Specified | - |

| Boiling Point | Not Specified | - |

Potential Therapeutic Targets and Mechanisms of Action (Extrapolated)

Given the lack of direct studies, the following sections outline potential therapeutic targets and mechanisms of action for this compound based on the known biological activities of structurally similar compounds.

Oxidative Stress and Related Pathways

Many phenolic compounds exhibit potent antioxidant activity. The hydroxyphenyl group in this compound is a key pharmacophore that could enable the scavenging of reactive oxygen species (ROS).

Potential Targets:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a master regulator of the antioxidant response. Phenolic compounds are known to activate the Nrf2-Keap1 pathway, leading to the upregulation of antioxidant enzymes.

-

NADPH Oxidases (NOX): These enzymes are a major source of cellular ROS. Inhibition of NOX activity is a common mechanism for antioxidant compounds.

Unveiling the Solubility Profile of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 3-(4-Hydroxy-phenoxy)-benzaldehyde, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of its behavior in different solvent systems.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a molecular weight of 214.22 g/mol . Its structure, featuring both a hydroxyl group and an ether linkage, dictates its polarity and, consequently, its solubility. The presence of the hydroxyl group suggests potential for hydrogen bonding, while the phenoxy and benzaldehyde moieties contribute to its aromatic and moderately polar nature.

Estimated Solubility of this compound

It is anticipated that this compound will exhibit low solubility in water due to the hydrophobic nature of the two phenyl rings. However, the presence of the polar hydroxyl and aldehyde groups is expected to confer solubility in a range of polar organic solvents. The ether linkage is relatively nonpolar and will influence the overall solubility.

Below is a table summarizing the estimated solubility of this compound in various common solvents.

| Solvent | Formula | Type | Estimated Solubility |

| Water | H₂O | Protic, Polar | Sparingly Soluble |

| Methanol | CH₃OH | Protic, Polar | Soluble |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble |

| Acetone | C₃H₆O | Aprotic, Polar | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | Freely Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Nonpolar | Slightly Soluble |

| Toluene | C₇H₈ | Aprotic, Nonpolar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Aprotic, Nonpolar | Insoluble |

Disclaimer: The solubility data presented in this table are estimations based on the chemical structure and the known solubility of analogous compounds. Experimental verification is highly recommended for any practical application.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The solutions are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are removed from the shaker bath and allowed to stand undisturbed to allow the undissolved solid to settle. For finer particles, centrifugation can be employed to achieve clear separation of the solid and liquid phases.

-

Sample Analysis: A precise aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent in a volumetric flask. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

This experimental workflow is visualized in the following diagram:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Potential Signaling Pathway Involvement

Benzaldehyde and its derivatives have been reported to interact with various cellular signaling pathways. Based on existing literature for similar compounds, this compound could potentially modulate pathways such as the Sonic Hedgehog (Shh) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

Sonic Hedgehog (Shh) Signaling Pathway

The Shh pathway is crucial for embryonic development and has been implicated in various diseases in adults. Some benzaldehyde derivatives have been shown to induce autophagy through the Shh signaling pathway.[1]

Caption: A simplified diagram of the Sonic Hedgehog signaling pathway and a potential point of modulation.

MAPK Signaling Pathway

The MAPK signaling pathways are involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Certain benzaldehydes have demonstrated anti-inflammatory effects by suppressing the MAPK signaling pathway.[2]

Caption: A generalized overview of the MAPK signaling cascade and a potential inhibitory role.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, offering estimated solubility data, a detailed experimental protocol for its precise determination, and insights into its potential biological activities. The provided information serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound. Experimental validation of the estimated solubility and further investigation into its biological effects are encouraged to expand upon this preliminary framework.

References

- 1. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure Analysis of 3-(4-Hydroxy-phenoxy)-benzaldehyde

Disclaimer: As of November 2025, a comprehensive, publicly accessible crystal structure determination for 3-(4-Hydroxy-phenoxy)-benzaldehyde, including detailed crystallographic data (CIF file), is not available in open literature or crystallographic databases. This guide has been constructed utilizing the detailed crystal structure analysis of the closely related and structurally analogous compound, 3-hydroxy-4-methoxybenzaldehyde , as a representative model. The methodologies and data presentation herein serve as a comprehensive template for the analysis of substituted benzaldehyde derivatives.

This technical whitepaper provides a detailed overview of the crystal structure analysis of 3-hydroxy-4-methoxybenzaldehyde, a compound of interest to researchers, scientists, and professionals in drug development due to its structural motifs present in various biologically active molecules. This guide outlines the experimental protocols for crystal growth and X-ray diffraction, presents the crystallographic data in a structured format, and includes visualizations of the molecular structure and experimental workflow.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile precursors in the synthesis of a wide array of pharmaceutical agents and functional materials. The three-dimensional arrangement of atoms within the crystal lattice of these compounds dictates their physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug design and development. Understanding the crystal structure provides invaluable insights into intermolecular interactions and potential binding mechanisms with biological targets. This guide focuses on the crystallographic analysis of 3-hydroxy-4-methoxybenzaldehyde, offering a detailed examination of its solid-state architecture.

Data Presentation

The crystallographic data for 3-hydroxy-4-methoxybenzaldehyde has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for 3-hydroxy-4-methoxybenzaldehyde[1]

| Parameter | Value |

| Empirical Formula | C₈H₈O₃ |

| Formula Weight | 152.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| α (°) | 90 |

| β (°) | 103.769 (6) |

| γ (°) | 90 |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.813 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 640 |

| Temperature (K) | 173 |

Table 2: Selected Bond Lengths (Å) for 3-hydroxy-4-methoxybenzaldehyde

| Bond | Length (Å) |

| C1-C2 | 1.390(2) |

| C1-C6 | 1.391(2) |

| C2-C3 | 1.383(2) |

| C3-O2 | 1.365(2) |

| C4-C5 | 1.385(2) |

| C4-O3 | 1.373(2) |

| C7-O1 | 1.218(2) |

| C8-O3 | 1.425(2) |

Table 3: Selected Bond Angles (°) for 3-hydroxy-4-methoxybenzaldehyde

| Angle | Value (°) |

| C6-C1-C2 | 120.5(1) |

| C3-C2-C1 | 119.5(1) |

| O2-C3-C4 | 120.3(1) |

| O3-C4-C5 | 124.9(1) |

| C1-C6-C5 | 119.8(1) |

| O1-C7-C1 | 124.3(1) |

| C4-O3-C8 | 117.6(1) |

Experimental Protocols

Crystal Growth[1]

Single crystals of 3-hydroxy-4-methoxybenzaldehyde suitable for X-ray diffraction were grown using the slow evaporation solution growth technique. The commercially procured compound (99% purity) was dissolved in methanol, which was identified as the optimal solvent after solubility tests with various organic solvents like acetone and ethanol. The solution was continuously stirred for four hours to ensure homogeneity. Subsequently, the saturated solution was filtered to remove any particulate impurities and transferred to a beaker covered with a finely perforated polyethylene sheet. This setup allows for slow evaporation of the solvent at room temperature, leading to the formation of well-defined single crystals over a period of several days.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal was mounted on an Enraf Nonius CAD4-MV31 single-crystal X-ray diffractometer. The crystallographic data were collected at a temperature of 173 K. The crystal structure was solved by direct methods using the SHELXS97 software and refined by full-matrix least-squares techniques on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to a satisfactory R-factor, confirming the accuracy of the determined structure. The obtained crystallographic data for 3-hydroxy-4-methoxybenzaldehyde has been deposited at the Cambridge Crystallographic Data Centre with deposition number CCDC-2053588.[1]

Mandatory Visualizations

Molecular Structure and Intermolecular Interactions